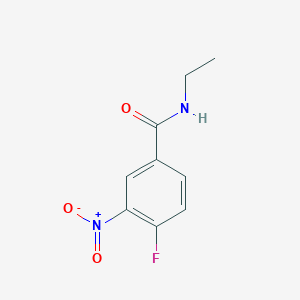

N-Ethyl-4-fluoro-3-nitrobenzamide

Description

N-Ethyl-4-fluoro-3-nitrobenzamide (CAS: AN-2559) is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen, a fluorine substituent at the para (4th) position, and a nitro group at the meta (3rd) position on the benzene ring (Figure 1). This compound is cataloged in chemical libraries such as Combi-Blocks, highlighting its relevance in synthetic and medicinal chemistry research . Its structural features—fluorine’s electronegativity, the nitro group’s electron-withdrawing properties, and the ethyl moiety’s steric effects—make it a candidate for studying structure-activity relationships (SAR) in drug design or agrochemical applications.

Properties

IUPAC Name |

N-ethyl-4-fluoro-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3/c1-2-11-9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFUFLXVRLCAHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-fluoro-3-nitrobenzamide typically involves the nitration of N-ethyl-4-fluorobenzamide. The process begins with the preparation of N-ethyl-4-fluorobenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of N-Ethyl-4-fluoro-3-nitrobenzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Ethyl-4-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Reduction: N-Ethyl-4-fluoro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-Fluoro-3-nitrobenzoic acid and ethylamine.

Scientific Research Applications

N-Ethyl-4-fluoro-3-nitrobenzamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool in biochemical studies.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-Ethyl-4-fluoro-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro substituent enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Structural Analogues with Nitro and Fluoro Substituents

Ethyl 4-fluoro-3-nitrobenzoate (CAS: 367-80-6, OR-2402)

- Structure : Replaces the amide group with an ester (-COOEt) but retains the 4-fluoro-3-nitro substitution pattern.

- Esters are more prone to hydrolysis, limiting their utility in biological systems compared to amides .

N-Ethyl-5-fluoro-2-nitroaniline (CAS: 475278-46-7)

- Structure : Aniline derivative with ethyl, fluoro (5th position), and nitro (2nd position) groups.

- Anilines are generally more reactive and less stable than benzamides .

Benzamide Derivatives with Varied Substituents

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure : Features a 4-nitro group and a 3-chlorophenethyl moiety on the amide nitrogen.

- Key Differences : The chloro substituent and phenethyl group enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. The nitro group’s position (4 vs. 3) could influence electronic effects on the aromatic ring .

Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structure : Contains dichlorophenyl and ethoxymethoxy groups.

- Chlorine’s stronger electron-withdrawing effect compared to fluorine may alter reactivity .

Trifluoromethyl and Dimethylamide Derivatives

N,N-Dimethyl-4-(trifluoromethyl)benzamide (3-t)

- Structure : Trifluoromethyl (CF₃) at the para position and dimethylamide (-N(CH₃)₂).

- Dimethylation reduces hydrogen-bonding capacity, which may affect target interactions .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Position : The 3-nitro group in N-Ethyl-4-fluoro-3-nitrobenzamide may create a distinct electronic profile compared to 4-nitro analogues, influencing charge distribution and intermolecular interactions .

- Functional Group Effects : Amides generally exhibit greater metabolic stability than esters or anilines, making them preferable in pharmaceuticals. For example, the ethyl ester analogue (OR-2402) is less suitable for in vivo applications due to hydrolysis susceptibility .

- Halogen Effects : Fluorine’s small size and high electronegativity enhance binding specificity in target proteins, whereas chlorine in etobenzanid increases pesticidal activity through stronger electron withdrawal .

- Steric and Lipophilic Considerations : Bulky groups (e.g., phenethyl in N-(3-chlorophenethyl)-4-nitrobenzamide) may improve membrane penetration but reduce solubility, necessitating formulation adjustments .

Biological Activity

N-Ethyl-4-fluoro-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with molecular targets, and relevant research findings.

Chemical Structure and Properties

N-Ethyl-4-fluoro-3-nitrobenzamide is characterized by the presence of a nitro group and a fluorine atom on a benzene ring, which can influence its reactivity and biological interactions. The molecular structure can be represented as follows:

- Chemical Formula : C9H10FNO3

- Molecular Weight : 201.18 g/mol

- CAS Number : 235428-18-9

The unique structural features of this compound allow it to interact with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of N-Ethyl-4-fluoro-3-nitrobenzamide is primarily attributed to its ability to modulate the activity of enzymes and receptors. The fluoro and nitro substituents can enhance binding affinity through electronic effects, potentially leading to alterations in enzyme kinetics or receptor activation. Detailed studies are necessary to elucidate these mechanisms, which may involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in disease pathways.

- Receptor Modulation : Interaction with specific receptors that could alter signaling pathways.

In Vitro Studies

Research has shown that N-Ethyl-4-fluoro-3-nitrobenzamide exhibits promising activity in various in vitro assays. For instance, studies have indicated that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis under specific conditions.

Table 1: Summary of In Vitro Findings

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| A2780 | 0.5 | Reduced viability < 20% | |

| HL-60 | 1 | Significant proliferation inhibition | |

| E. coli | 10 | Antibacterial activity observed |

Case Studies

- Anticancer Activity : In a study involving various substituted benzamides, N-Ethyl-4-fluoro-3-nitrobenzamide demonstrated significant cytotoxic effects against A2780 cancer cells at concentrations as low as 0.5 µM, suggesting its potential as an anticancer agent .

- Antibacterial Properties : Another study highlighted the antibacterial activity of related compounds against E. coli, indicating that modifications in the benzamide structure could enhance efficacy against bacterial infections .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom and the nitro group in N-Ethyl-4-fluoro-3-nitrobenzamide plays a crucial role in determining its biological activity. Research indicates that variations in these substituents can lead to significant changes in potency and selectivity against different biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Type | Effect on Activity |

|---|---|---|

| 4 | Fluorine | Increased binding affinity |

| 3 | Nitro | Enhanced cytotoxicity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.